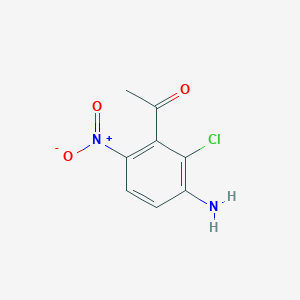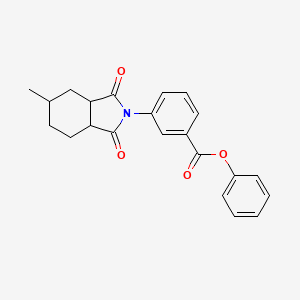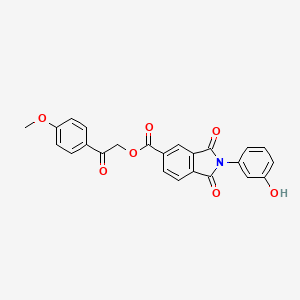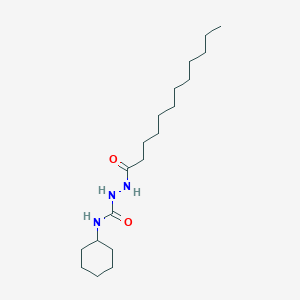
N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a carboxamide group attached to a 3,4-dimethylphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide can be compared with other similar compounds, such as:
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: This compound has a similar structure but with an ethoxy group and a chromene core.
N-(3,4-dimethylphenyl)-α-methyl-β-alanine hydrochloride: This compound features a β-alanine moiety instead of a fluorene core.
The uniqueness of this compound lies in its specific combination of the fluorene core and the 3,4-dimethylphenyl moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C22H19NO |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C22H19NO/c1-14-11-12-16(13-15(14)2)23-22(24)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,1-2H3,(H,23,24) |
InChI-Schlüssel |
SXOXFWLOVRHMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)


![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)

![(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid](/img/structure/B12465220.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)

![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
